(E)-4-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl benzoate
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Overview
Description
(E)-4-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl benzoate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by oxidation.
Iminomethylation: The triazole derivative is then subjected to iminomethylation using formaldehyde and an amine.
Esterification: The final step involves the esterification of the methoxyphenyl group with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its triazole ring is a common pharmacophore in many bioactive molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The imine group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-mercapto-4H-1,2,4-triazol-4-yl)methyl)-2-methoxyphenyl benzoate
- 4-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenyl benzoate
Uniqueness
The presence of the methoxy group in (E)-4-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl benzoate distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This unique structure may confer specific advantages in its applications, such as enhanced binding affinity to biological targets or improved stability.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-23-15-9-12(10-19-21-11-18-20-17(21)25)7-8-14(15)24-16(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,25)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRMCDDUHRLPQH-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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